REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[N:6]1[CH:11]=[CH:10][C:9]([C:12]2[N:16]=[C:15]([CH2:17][OH:18])[O:14][N:13]=2)=[CH:8][CH:7]=1.C(N(CC)CC)C.O>C(Cl)Cl>[N:6]1[CH:7]=[CH:8][C:9]([C:12]2[N:16]=[C:15]([CH2:17][O:18][S:2]([CH3:1])(=[O:4])=[O:3])[O:14][N:13]=2)=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
0.5 mL
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Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C1=NOC(=N1)CO
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Name
|
|
Quantity
|
0.953 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
the aqueous phase extracted with CH2Cl2 (20 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1=NOC(=N1)COS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |